molecular formula C12H17N B13765493 1-(3-Methylphenyl)piperidine CAS No. 71982-24-6

1-(3-Methylphenyl)piperidine

Cat. No.: B13765493
CAS No.: 71982-24-6
M. Wt: 175.27 g/mol
InChI Key: FWKITFSPALLPLM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound this compound features a piperidine ring substituted with a 3-methylphenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-(3-Methylphenyl)piperidine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Scientific Research Applications

1-(3-Methylphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

1-(3-Methylphenyl)piperidine can be compared with other piperidine derivatives, such as:

These compounds share the piperidine core structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of the piperidine scaffold in medicinal chemistry.

Properties

CAS No.

71982-24-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(3-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3

InChI Key

FWKITFSPALLPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCCC2

Origin of Product

United States

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